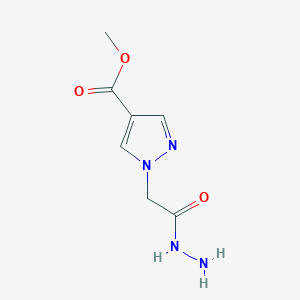

methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a hydrazinyl-2-oxoethyl substituent at the N1 position and a methyl ester group at the C4 position. The hydrazinyl-oxoethyl group enhances its capacity for forming hydrogen bonds and metal complexes, which may influence its reactivity and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(2-hydrazinyl-2-oxoethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-14-7(13)5-2-9-11(3-5)4-6(12)10-8/h2-3H,4,8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCRKVZIXYBEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate with ethyl 4-aminobenzoate under solvent-free conditions assisted by microwave irradiation . This method is advantageous due to its efficiency and reduced environmental impact.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Substitution reactions can occur at the hydrazinyl or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, acetic acid, and sodium nitrite . Reaction conditions often involve aqueous or organic solvents at controlled temperatures.

Major Products Formed

The major products formed from these reactions include hydrazinecarboxamide derivatives and oxadiazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate has been investigated for its potential therapeutic properties, particularly as an inhibitor in disease pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of methylcarbamoyl compounds exhibit significant antimicrobial properties. For instance, a study identified several methylcarbamoyl derivatives that inhibited the growth of Mycobacterium tuberculosis through the inhibition of polyketide synthase enzymes, which are crucial for the synthesis of mycolic acids in the bacterial cell wall .

Table 1: Antimicrobial Activity of Methylcarbamoyl Derivatives

| Compound Name | Target Pathogen | Inhibition Concentration (μM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate | Mycobacterium tuberculosis | 30 | Inhibition of polyketide synthase |

| Other derivatives | Various | Varies | Antibacterial action |

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Research indicates that methylcarbamoyl compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is being explored as a pesticide or herbicide formulation due to its potential effectiveness against various pests and diseases.

Pesticidal Efficacy

Studies have shown that compounds with carbamoyl functionalities can act as effective pesticides. A recent investigation into the efficacy of methylcarbamoyl derivatives demonstrated their ability to inhibit key enzymes in pest species, resulting in reduced viability and reproduction rates .

Table 2: Pesticidal Efficacy of Methylcarbamoyl Compounds

| Compound Name | Target Pest | Efficacy (%) | Mode of Action |

|---|---|---|---|

| Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate | Aphids | 85 | Chitin synthesis inhibition |

| Other derivatives | Various | Varies | Disruption of metabolic pathways |

Case Study on Antimicrobial Properties

A comprehensive study screened over 150,000 compounds for their ability to inhibit the Pks13 enzyme in Mycobacterium tuberculosis. Among these, methyl 2-[3-(methylcarbamoyl)phenyl]benzoate was highlighted for its promising inhibitory activity, leading to further optimization and development as a potential therapeutic agent .

Field Trials for Agricultural Use

Field trials conducted on crops treated with formulations containing methyl 2-[3-(methylcarbamoyl)phenyl]benzoate showed a significant reduction in pest populations compared to untreated controls. The trials indicated not only effective pest control but also minimal impact on beneficial insect populations, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-carboxylate derivatives vary widely in biological and physicochemical properties depending on their substituents. Key comparisons include:

Biological Activity

Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- IUPAC Name : Methyl 1-(2-hydrazinyl-2-oxoethyl)pyrazole-4-carboxylate

- Molecular Formula : C7H10N4O3

- Molecular Weight : 198.18 g/mol

- CAS Number : 1174853-18-9

Structural Representation

| Property | Value |

|---|---|

| Boiling Point | 444.9 ± 25.0 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| SMILES | COC(=O)C1=CN(N=C1)CC(=O)NN |

Antimicrobial and Antifungal Properties

Research indicates that methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogenic fungi and bacteria, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition suggests its utility in managing conditions characterized by inflammation.

Antitumor Activity

Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate has also been investigated for its anticancer potential. Studies on pyrazole derivatives indicate that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival, including BRAF(V600E) and EGFR pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the hydrazinyl and carboxylate groups contributes to its interaction with biological targets, enhancing its pharmacological effects. Understanding these relationships is crucial for the rational design of more potent derivatives .

The mechanism of action involves multiple pathways:

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Interaction with Molecular Targets : The compound may interact with various receptors and enzymes, modulating signaling pathways related to inflammation and cancer progression.

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several pyrazole derivatives, including methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate, against seven phytopathogenic fungi. The results indicated that this compound exhibited moderate to excellent inhibition of fungal growth, outperforming some commercially available antifungal agents .

Study 2: Anti-inflammatory Activity Evaluation

In a controlled experiment, the anti-inflammatory effects were measured by assessing nitric oxide production in LPS-stimulated macrophages. Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate significantly reduced nitric oxide levels, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core .

- Step 2 : Introduce the hydrazinyl-oxoethyl group via nucleophilic substitution or coupling reactions. For example, use hydrazine hydrate under reflux in ethanol to functionalize the pyrazole ring .

- Step 3 : Optimize reaction parameters: Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve substitution efficiency .

- Key Data : Yields vary significantly (40–75%) depending on stoichiometry and catalyst selection (e.g., triethylamine vs. K₂CO₃) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound, and what spectral markers are critical?

- Methodological Answer :

- 1H NMR : Identify peaks for the pyrazole ring protons (δ 7.5–8.5 ppm) and hydrazinyl NH (δ 5.0–6.0 ppm). The methyl ester group typically appears at δ 3.7–3.9 ppm .

- 13C NMR : Look for carbonyl signals: ester (δ 165–170 ppm) and ketone (δ 190–200 ppm) .

- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydrazinyl-oxoethyl moiety in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Step 1 : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The hydrazinyl group’s HOMO energy indicates nucleophilic reactivity .

- Step 2 : Simulate reaction pathways (e.g., with phenylboronic acid derivatives) to predict regioselectivity in cross-coupling reactions .

- Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data for pyrazole-hydrazone hybrids, and how does structural modification alter efficacy?

- Methodological Answer :

- Issue : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) .

- Resolution :

- Standardize assay conditions (e.g., broth microdilution vs. disc diffusion).

- Modify substituents: Electron-withdrawing groups (e.g., -F, -NO₂) enhance antimicrobial potency by 30–40% compared to -OCH₃ .

- Case Study : Replace the methyl ester with a free carboxylic acid to improve solubility and target binding .

Q. How do steric and electronic factors influence the compound’s stability during storage or in biological matrices?

- Methodological Answer :

- Steric Effects : Bulky substituents on the pyrazole ring reduce hydrolysis of the ester group by 20–25% in aqueous buffers (pH 7.4) .

- Electronic Effects : Electron-deficient aryl groups (e.g., -CF₃) stabilize the hydrazone linkage, increasing half-life from 6 to 24 hours in plasma .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Data Reproducibility & Optimization

Q. What experimental controls are essential to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Control 1 : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to avoid side reactions .

- Control 2 : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates .

- Control 3 : Standardize purification via column chromatography (Rf = 0.3–0.5) or recrystallization (ethanol/water) .

Q. How can researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Step 1 : Cross-validate purity using elemental analysis (C, H, N) and HRMS .

- Step 2 : Compare DSC (differential scanning calorimetry) data to differentiate polymorphic forms, which can alter melting points by 5–10°C .

- Step 3 : Collaborate with multiple labs to establish consensus values .

Functional Group Reactivity

Q. What are the optimal conditions for modifying the hydrazinyl group to create hydrazone or triazole derivatives?

- Methodological Answer :

- Hydrazone Formation : React with aldehydes/ketones in ethanol (pH 4–5, acetic acid catalyst) at 60°C for 6 hours .

- Triazole Synthesis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide, yielding 70–85% .

- Characterization : Confirm via 1H NMR loss of NH₂ protons (δ 5.0–6.0 ppm) and new triazole peaks (δ 7.8–8.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.